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Compound of Interest

Compound Name: Calcium tetrafluoroborate

Cat. No.: B080147

An In-depth Technical Guide to the Crystal Structure of Calcium Tetrafluoroborate Hydrates
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of calcium
tetrafluoroborate hydrates, focusing on the definitive characterization of its tetrahydrate form.
Historically, the hydration state of calcium tetrafluoroborate, denoted as Ca(BFa4)2-xH20, was
ambiguous, with various studies suggesting different values for 'x'.[1][2] Recent research using
ab initio methods on laboratory powder diffraction data has resolved this ambiguity,
reformulating the compound as Ca(H20)4(BFa4)2.[3][4] This clarification is crucial for applications
such as in calcium-based rechargeable batteries, where the precise chemical formula and
structure are paramount.[4][5]

Crystal Structure and Data

The crystal structure of calcium tetrafluoroborate tetrahydrate was determined to be triclinic,
belonging to the P1 space group.[1] The structure is not composed of interstitial water
molecules; instead, all four water molecules are directly coordinated to the calcium cation.[3][4]
[6] The coordination sphere of the calcium ion is a [CaOaF4] square antiprism.[3][4][7] These
antiprisms share fluorine corners with the [BF4] tetrahedra, creating one-dimensional, infinite
ribbons that extend along the[8] direction.[1][4][5] The overall three-dimensional cohesion of the
crystal is achieved through an intricate network of H---F and H---O hydrogen bonds that link
these ribbons together.[3][4][6] This compound is isostructural with calcium perchlorate
tetrahydrate, Ca(ClOa4)2:4H20.[3][4]
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Crystallographic Data

The quantitative crystallographic data for Ca(H20)4(BF4)2 determined at 293 K are summarized

below.
Parameter Value Citation(s)
Chemical Formula Ca(H20)4(BF4)2 [3][4]
Formula Weight (Mr) 285.76 [1]
Crystal System Triclinic [1]
Space Group P1 [1]

Unit Cell Dimensions

a (A) 5.5192 (3) [1]
b (A) 7.6756 (3) [1]
c (A) 11.6518 (5) [1]
a () 77.439 (3) [1]
B () 89.579 (3) [1]
y () 88.625 (2) [1]
Volume (V) (A3) 481.65 (4) [1]
z 2 [1]
Radiation Type Cu Ka (A = 1.540560 A) [1]

Hydrogen Bonding Data

Key hydrogen bond distances and angles are crucial for understanding the inter-ribbon
connections.
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Donor-

H--Accepto D-H (A) H--A (A) D--A (A) D-H-A (°) Citation(s)
r (D-H---A)

01-H11--0O3"  0.84 (4) 2.19 (4) 2.859 (14) 138 (4) [1]
O1-H12--F2i  0.83 (7) 2.17 (6) 2.925 (14) 151 (5) [1]

02 0.86 (3 2.23 (5 3.015 (13 152 (6 1
Ho1...O4ii .86 (3) 23 (5) .015 (13) (6) [1]

02 0.88 (2 218 (3 3.041 (12 170 (7 1

Ho2.. Fiv .88 (2) 18 (3) 041 (12) (7) [1]

Experimental Protocols

The definitive crystal structure was solved and refined from powder diffraction data as single
crystals were not available.[1]

Powder X-ray Diffraction (PXRD)

e Sample Preparation: The commercial calcium bis(tetrafluoroborate) hydrate (Ca(BFa4)2:xH20,
from Alfa Aesar) was used.[1][5][7] Two different powder diffraction patterns were collected,
with the sample either pressed or dusted onto a horizontal holder to account for preferred
orientation effects.[1][5][7]

 Instrumentation: Data was collected on a D501 Siemens Bragg—Brentano diffractometer.[1]

[51[7]
o Data Analysis and Structure Solution:

o Indexing: The diffraction patterns were first indexed using the McMaille software, which
identified a triclinic unit cell.[1][7]

o Intensity Extraction: The cell parameters were confirmed and intensities were extracted
using the Le Bail method implemented in the FULLPROF software suite.[1][5]

o Structure Solution: An initial structural model was obtained using the direct-space method
in the ESPOIR software.[4][5] The starting model utilized a [CaFs] square antiprism from
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the known anhydrous Ca(BFa)2 structure, which was moved randomly in the triclinic cell
along with two boron and five oxygen atoms.[1][5]

o Refinement: The final structure, including the positions of non-hydrogen atoms, was
refined using the Rietveld method.[4][7]

Thermal Analysis

e Thermogravimetric Analysis (TGA): TGA was performed to study the thermal decomposition
of the hydrate.[2][5] The analysis showed a two-step decomposition process at 158 °C and
240 °C, with initial weight losses corresponding to approximately two water molecules.[1][2]
[7] It is believed that the remaining water persists at higher temperatures and participates in
anion hydrolysis above 170 °C.[1][7]

Spectroscopic Analysis

e Infrared (IR) Spectroscopy: IR spectroscopy was used to confirm the presence of water in
the compound.[6]

o 1B MAS NMR Spectroscopy: The results from 1B Magic Angle Spinning Nuclear Magnetic
Resonance spectroscopy were in agreement with the crystal structure analysis.[6]

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental structural
relationships within Ca(Hz20)4(BFa4)a.
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Caption: Experimental workflow for the crystal structure determination of Ca(H20)4(BF4)2.
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Caption: Coordination environment and connectivity in the Ca(H20)4(BFa4)2 crystal structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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